molecular formula C14H19N3O3 B157964 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide CAS No. 1664-31-9

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B157964
CAS No.: 1664-31-9
M. Wt: 277.32 g/mol
InChI Key: OLFLFCAHZFGBNS-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide ( 1664-31-9) is a synthetic small molecule featuring a benzamide core linked to a piperidine moiety via an ethyl chain. This specific structure makes it a valuable chemical building block in medicinal chemistry and drug discovery research, particularly for the development of novel pharmacologically active compounds. The piperidine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and is considered a pivotal cornerstone in the production of pharmaceuticals . The structural architecture of this compound, combining an aromatic nitro group with a tertiary amine, provides researchers with multiple sites for chemical modification. It serves as a key intermediate for synthesizing and optimizing molecules targeting various disease pathways. Research into analogous piperidine-benzamide derivatives has demonstrated their significant potential in anticancer applications, with some compounds exhibiting potent cytotoxic activity by acting as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial target in cancers like basal cell carcinoma and medulloblastoma . Other piperidine derivatives have shown promise as antiviral agents, with some analogs demonstrating inhibitory effects against various strains of the influenza virus . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-nitro-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFLFCAHZFGBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363450
Record name 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-31-9
Record name 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Acid Chloride Formation :

    • 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at reflux (40–60°C) for 2–4 hours.

    • The reaction progress is monitored by the cessation of gas evolution (HCl/SO₂). Excess thionyl chloride is removed under reduced pressure to yield 4-nitrobenzoyl chloride as a pale-yellow solid.

  • Amide Bond Formation :

    • The acid chloride is dissolved in DCM or tetrahydrofuran (THF) and cooled to 0°C.

    • 2-(Piperidin-1-yl)ethylamine, dissolved in a 1:1 mixture of DCM and triethylamine (TEA), is added dropwise to quench the HCl byproduct.

    • The reaction mixture is stirred at room temperature for 12–24 hours, followed by extraction with saturated NaHCO₃ and brine.

    • Purification via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexanes) yields the final product in 75–85% purity.

Key Advantages and Limitations

  • Advantages : High scalability, compatibility with diverse amines.

  • Limitations : Requires hazardous reagents (SOCl₂), prolonged reaction times, and generates acidic byproducts.

Boron Reagent-Mediated Direct Amidation

Recent advances in amide bond formation have introduced boron-based reagents as catalysts for direct coupling of carboxylic acids and amines. This method eliminates the need for pre-activation of the carboxylic acid.

Protocol from ACS Catalysis

  • Reagents and Conditions :

    • 4-Nitrobenzoic acid (1.0 equiv) and 2-(piperidin-1-yl)ethylamine (1.2 equiv) are combined with tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] (2.0 equiv) in acetonitrile (MeCN).

    • The mixture is heated at 80°C for 12 hours under inert atmosphere.

  • Workup and Purification :

    • After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate.

    • Column chromatography (silica gel, 0–10% methanol/DCM) isolates the amide in 82% yield.

Mechanistic Insights

The boron reagent facilitates a Lewis acid-mediated activation of the carboxylic acid, enabling direct nucleophilic attack by the amine. This method is particularly effective for sterically hindered amines and avoids racemization, making it suitable for chiral substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. This approach is exemplified in the preparation of structurally related nitrobenzamide derivatives.

Case Study from ACS Publications

  • Reaction Setup :

    • 4-Nitrobenzoic acid (1.0 equiv), 2-(piperidin-1-yl)ethylamine (1.1 equiv), and HATU (1.5 equiv) are dissolved in dimethylformamide (DMF).

    • The mixture is irradiated in a microwave reactor at 100°C for 10 minutes.

  • Yield and Purity :

    • Crude product is precipitated with ice-cold water and purified via reverse-phase HPLC to achieve 90% yield and >95% purity.

Advantages Over Conventional Heating

  • Time Efficiency : 10 minutes vs. 12–24 hours.

  • Enhanced Selectivity : Reduced side reactions due to uniform heating.

Comparative Analysis of Methods

Parameter Classical Acid Chloride Boron-Mediated Microwave-Assisted
Reaction Time 24–36 hours12 hours10 minutes
Yield 75–85%82%90%
Scalability Industrial-scale feasibleLab-scale optimizedLimited to batch reactors
Byproduct Management Requires HCl scrubbingMinimal byproductsNegligible waste
Cost LowModerateHigh (equipment)

Industrial Production Considerations

For large-scale synthesis, the classical acid chloride method remains dominant due to cost-effectiveness and established infrastructure. However, boron-mediated amidation offers greener alternatives by reducing solvent waste and avoiding toxic reagents. Recent pilot studies have demonstrated continuous flow reactor adaptations of the boron method, achieving 85% yield at a 10 kg scale .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide may serve as a lead compound for developing new anti-inflammatory agents . Its structural characteristics allow it to interact with various biological targets involved in inflammatory pathways. Molecular docking studies have shown that this compound can effectively bind to proteins associated with inflammation, enhancing understanding of its mechanism of action.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Similar compounds containing piperidine and benzamide moieties have demonstrated significant antibacterial effects, suggesting that this compound may exhibit similar properties .

Analgesic Effects

In various studies, derivatives of piperidine have been shown to possess analgesic effects. For instance, compounds structurally related to this compound have been evaluated for their ability to reduce pain in animal models, indicating potential applications in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The nitro group at the para position enhances the compound's interaction with biological targets compared to analogs without this substitution. Comparative analysis with similar compounds reveals that modifications in substituents significantly affect biological activity:

Compound NameStructureUnique Features
4-Chloro-N-(2-(piperidin-1-yl)ethyl)benzamideStructureChlorine substitution instead of nitro group
N-(2-Hydroxy-4-nitrophenyl)-N'-(piperidin-1-yl)methanamineStructureHydroxyl group addition
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-methoxybenzamideStructureBenzyl substitution on piperidine

The presence of the nitro group is a key distinguishing feature that enhances biological activity compared to other similar compounds lacking this functional group.

Case Studies and Research Findings

Several studies have explored the pharmacological applications of compounds related to this compound:

  • Anti-inflammatory Effects : A study demonstrated that certain piperidine derivatives exhibited significant inhibition of nitric oxide production and TNF-alpha levels, indicating strong anti-inflammatory potential (IC50 values ranging from 0.86 to 1.87 µM) .
  • Analgesic Activity : Research on piperidine derivatives showed promising analgesic effects in animal models, with some compounds outperforming standard analgesics like diclofenac in reducing pain responses .
  • Antimicrobial Efficacy : Compounds structurally related to this compound were tested against various microbial strains, demonstrating notable antibacterial properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Research Findings and Discussion

  • Synthetic Accessibility : The target compound and its chloro/methyl analogs are synthesized via straightforward amide coupling (e.g., benzoyl chloride with amines) in yields >70% .
  • Crystal Packing : Piperidine/piperazine chair conformations and hydrogen-bonding networks (e.g., O–H⋯N) stabilize crystal structures, influencing solubility and bioavailability .
  • Bioactivity Trends: Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance binding to electron-deficient targets (e.g., ion channels) . Hydrophobic Substituents (e.g., sulfamoyl): Increase LogP, improving membrane permeability but risking off-target effects .

Biological Activity

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a nitro group, a piperidine moiety, and a benzamide functional group. This combination suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Properties

The compound has been implicated in modulating inflammatory pathways. It may activate nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. In vitro studies have demonstrated that certain analogs can enhance NF-κB activation in response to Toll-like receptor (TLR) agonists, suggesting a potential role in immune modulation .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown effective inhibition of acetylcholinesterase activity, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and benzamide portions can significantly affect potency and selectivity against various targets.

Modification Effect on Activity
Nitro group positionEnhances antimicrobial activity
Piperidine substitutionAlters binding affinity to acetylcholinesterase
Benzamide modificationsImpacts anti-inflammatory properties

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various benzamide derivatives against resistant bacterial strains. The results indicated that modifications similar to those found in this compound led to improved potency against resistant strains, highlighting the importance of structural optimization in drug development .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects, compounds based on the benzamide scaffold were evaluated for their ability to inhibit acetylcholinesterase. Results showed that certain derivatives exhibited significant inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 4-nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-nitrobenzoic acid derivatives and 2-(piperidin-1-yl)ethylamine. Key parameters include:
  • Solvent choice : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) ensures solubility of intermediates .
  • Reagent ratios : A 1:1 molar ratio of acid to amine with excess coupling agents (e.g., 1.2 equivalents EDC) minimizes side products .
  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) resolves unreacted starting materials, achieving >80% purity .
  • Yield optimization : Pre-cooling reaction mixtures to 0–5°C before quenching reduces byproduct formation .

Table 1 : Comparison of Reaction Conditions and Yields

MethodSolventTemp (°C)Yield (%)Purity (%)Source
EDC/HOBt in DMSODMSO208395
Column ChromatographyDCM257289

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation of ethanol/water mixtures produces monoclinic crystals (space group P2₁/n) .
  • Data collection : Rigaku diffractometers with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) at 103 K minimize thermal motion artifacts .
  • Refinement : Full-matrix least-squares refinement (e.g., SHELXL) achieves R1 values <0.05 for high precision .
    Key Parameters :
  • Unit cell dimensions: a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, β = 108.5° .
  • Hydrogen bonding: Nitro groups form intermolecular interactions with piperidine N–H, stabilizing the lattice .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in receptor-binding data for this compound?

  • Methodological Answer : Conflicting binding affinity data (e.g., dopamine D3 vs. σ receptors) arise from assay conditions or conformational flexibility. Mitigation strategies:
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Compare binding poses in D3 (PDB: 3PBL) vs. σ1 (PDB: 5HK1) receptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD >2.5 Å suggests weak binding .
  • Experimental validation : Radioligand displacement assays (e.g., [³H]spiperone for D3) under standardized buffer conditions (pH 7.4, 25°C) reduce variability .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : The nitro group and piperidine moiety are metabolic hotspots. Solutions include:
  • Isosteric replacement : Substitute the nitro group with a trifluoromethyl (-CF₃) group to resist reduction .
  • Deuterium labeling : Replace labile C–H bonds in the piperidine ring with C–D bonds to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the amine as an acetylated or carbamate derivative, which hydrolyzes in vivo .
    Table 2 : Metabolic Half-Life (T₁/₂) Modifications
ModificationT₁/₂ (h)Bioavailability (%)Source
Parent Compound1.222
Trifluoromethyl Analog4.841
Deuterated Piperidine3.635

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the benzamide carbonyl for nucleophilic attack, while the bulky piperidine-ethyl chain sterically hinders ortho substitution. Experimental approaches:
  • Kinetic studies : Monitor reaction rates with varying amines (e.g., methylamine vs. tert-butylamine) in acetonitrile at 50°C .
  • DFT calculations : B3LYP/6-31G(d) models show a 15 kcal/mol barrier for para vs. 28 kcal/mol for ortho attack due to steric clashes .
  • X-ray crystallography : Confirm regioselectivity by analyzing substitution patterns in derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

  • Methodological Answer : Discrepancies arise from solvent polarity and aggregation-induced quenching. Resolve by:
  • Solvent screening : Measure fluorescence quantum yield (Φ) in DMSO (Φ = 0.42) vs. water (Φ = 0.08) .
  • Concentration dependence : At >1 mM, aggregation reduces Φ by 60% via self-quenching .
  • TD-DFT calculations : Predict excitation wavelengths (λex = 350 nm) and compare with experimental spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Reactant of Route 2
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4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

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